![molecular formula C8H4FIN2O B581548 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1261365-98-3](/img/structure/B581548.png)

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

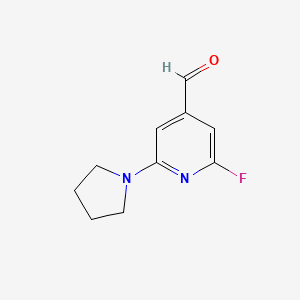

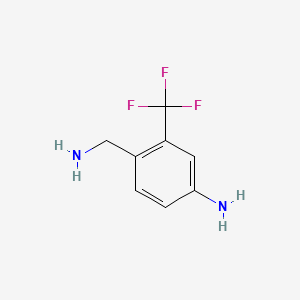

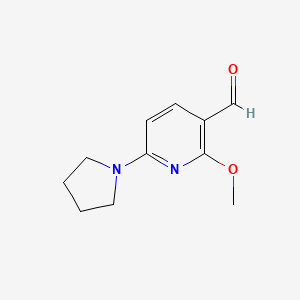

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a chemical compound with the empirical formula C8H4FIN2O . It is a solid substance and is used as a building block in the field of chemistry .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringFc1c(I)nc2[nH]ccc2c1C=O . This indicates that the compound contains fluorine (F), iodine (I), nitrogen (N), and oxygen (O) atoms, along with carbon © and hydrogen (H) atoms . Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 290.03 . The compound’s InChI string is1S/C8H4FIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-3H,(H,11,12) , which provides a standard way to encode the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Synthesis and Application in Organic Chemistry

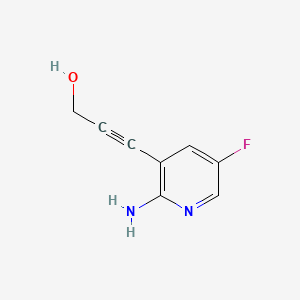

New Synthesis of 3-Fluoropyrroles : This compound class, including derivatives like 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, has been synthesized through innovative methods that provide access to various new 3-fluorinated pyrroles. These methods offer a new and easy entry toward diverse fluorinated heterocyclic structures, which are crucial in medicinal chemistry and agrochemical research (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).

Heterocyclic Compound Synthesis

Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives : These derivatives, related to the core structure of this compound, were synthesized via the oxidation of tosylhydrazones, showcasing the compound's utility in generating tricyclic heterocycles with potential biological activities (El-Nabi, 2004).

Concise Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine : Demonstrates a methodology for preparing closely related fluorinated pyrrolopyridine compounds, highlighting the significance of fluorine atoms in modulating the properties of heterocyclic compounds (Thibault, L’Heureux, Bhide, & Ruel, 2003).

Pharmaceutical Intermediate Development

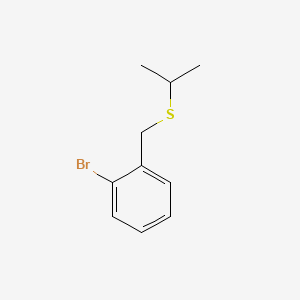

Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines : This research outlines the synthesis of compounds featuring the trifluoromethyl group, analogous to the fluorine and iodine substitutions in this compound. These compounds' synthesis illustrates the broader context of incorporating halogens into heterocyclic compounds for potential pharmacological applications (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements for this compound include H302 - H319 , indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary statements include P305 + P351 + P338 , suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Mecanismo De Acción

Target of Action

Similar iodine-fluorine based compounds have been reported to activate glucl , a type of ligand-gated chloride ion channel. These channels play a crucial role in inhibitory neurotransmission.

Mode of Action

It’s known that glucl activators typically bind to the receptor, causing a conformational change that allows chloride ions to flow into the neuron . This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to an inhibitory effect on neurotransmission .

Biochemical Pathways

Given its potential role as a glucl activator, it may impact pathways related to neurotransmission, particularly inhibitory neurotransmission .

Result of Action

As a potential glucl activator, it could lead to hyperpolarization of neurons and a decrease in neuronal excitability .

Propiedades

IUPAC Name |

5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FIN2O/c9-6-5(3-13)4-1-2-11-8(4)12-7(6)10/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIKRYDWORORPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=C(C(=C21)C=O)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679131 |

Source

|

| Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261365-98-3 |

Source

|

| Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxybenzyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B581475.png)

![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)

![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)